methyl 2-{[(4E)-5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}benzoate
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Overview
Description
Methyl 2-{[(4E)-5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}benzoate is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes an oxazole ring fused with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(4E)-5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}benzoate typically involves the reaction of 2-phenyl-4,5-dihydro-1,3-oxazole-5-one with methyl 2-formylbenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like toluene. The reaction mixture is heated to reflux, and the progress is monitored by thin-layer chromatography (TLC). After completion, the product is purified by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4E)-5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce dihydro-oxazole derivatives.
Scientific Research Applications
Methyl 2-{[(4E)-5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-{[(4E)-5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}benzoate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester with a similar benzoate structure but lacking the oxazole ring.
2-Phenyl-4,5-dihydro-1,3-oxazole-5-one: A precursor in the synthesis of the target compound.
Oxazole derivatives: Compounds with similar oxazole rings but different substituents.
Uniqueness
Methyl 2-{[(4E)-5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}benzoate is unique due to its combination of an oxazole ring with a benzoate ester. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds like methyl benzoate or other oxazole derivatives.
Properties
IUPAC Name |
methyl 2-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-22-17(20)14-10-6-5-9-13(14)11-15-18(21)23-16(19-15)12-7-3-2-4-8-12/h2-11H,1H3/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVSJELVCICTGP-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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